2-Amino-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It belongs to the class of aminobenzonitriles, characterized by the presence of an amino group attached to a benzonitrile structure . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Amino-5-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxybenzonitrile typically involves the reaction of 2,5-dihydroxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which reacts with benzaldehyde to form benzonitrile derivatives . The reaction conditions often require a temperature of around 120°C and a reaction time of approximately 2 hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ionic liquids as recycling agents to enhance the efficiency and sustainability of the process . This method eliminates the need for metal salt catalysts and simplifies the separation process, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinone derivatives, primary amines, and various substituted benzonitriles.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to cell growth, apoptosis, and metabolism. Its effects are mediated through the modulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties .
Comparison with Similar Compounds
- 5-Amino-2-hydroxybenzonitrile
- 3-Chloro-5-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
Comparison: Compared to its similar compounds, 2-Amino-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both amino and hydroxyl groups in the ortho position enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-amino-5-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQCSIAXHUORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603057 |
Source
|
Record name | 2-Amino-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116423-58-6 |
Source
|
Record name | 2-Amino-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.